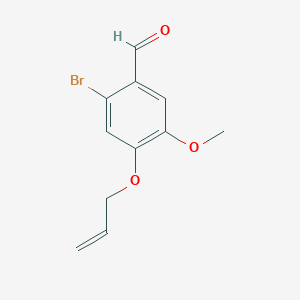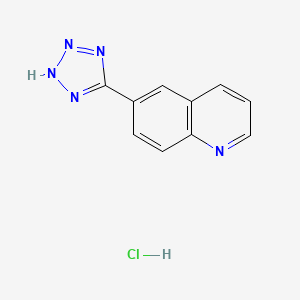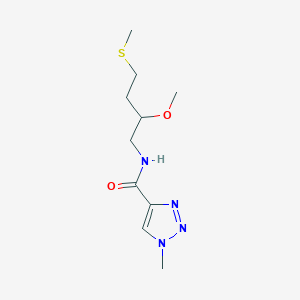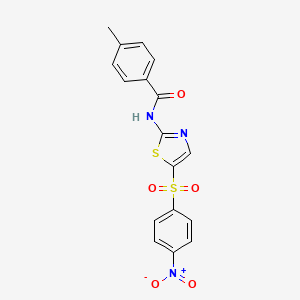
4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of this compound involves the reaction of various reagents under specific conditions . The yield of the reaction is typically reported, along with the specific conditions used for the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and MS . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the molecular weight .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place . The outcomes of these reactions can be affected by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . For example, NMR spectroscopy can provide information about the chemical shifts of the atoms in the molecule, which can be used to infer its structure . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Anticancer Activity
A study revealed that N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed higher anticancer activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
Research has shown that compounds similar to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, specifically derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, possess antimicrobial and antifungal properties. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and have exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Antidiabetic Potential
A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which are structurally related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, revealed significant antidiabetic potential. These compounds were potent inhibitors of α-glucosidase and α-amylase enzymes, important in the management of diabetes (Thakal et al., 2020).
Supramolecular Gelators
A series of N-(thiazol-2-yl) benzamide derivatives, closely related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, were synthesized and investigated for their gelation behavior. Two amides from this series displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating potential application in material sciences (Yadav & Ballabh, 2020).
Future Directions
properties
IUPAC Name |
4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMFTLLFVWVGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

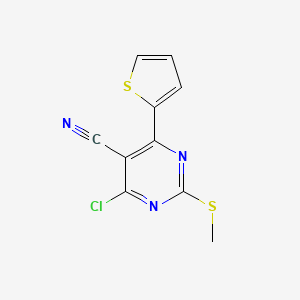
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
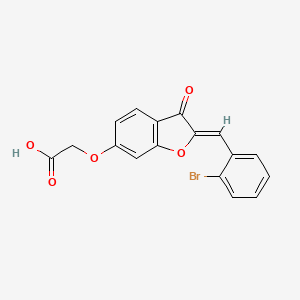
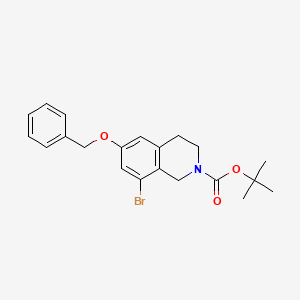
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
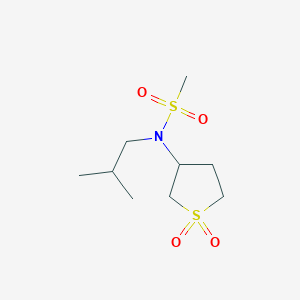
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
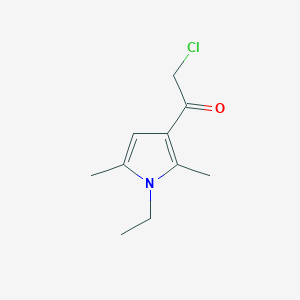
![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)
